molecular formula C6H6N2O B12384434 Acetylpyrazine-d3

Acetylpyrazine-d3

Cat. No.: B12384434
M. Wt: 125.14 g/mol
InChI Key: DBZAKQWXICEWNW-FIBGUPNXSA-N
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Description

Acetylpyrazine-d3 is a deuterated form of acetylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research as a stable isotope-labeled compound. Acetylpyrazine itself is an organic compound with the chemical formula C6H6N2O, known for its characteristic popcorn-like odor. It is commonly found in foods such as seeds, nuts, and meats, and is used as a flavoring agent in various food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction Method

      Starting Materials: Pyrazinamide, methyl bromide, magnesium chips, anhydrous tetrahydrofuran, anhydrous toluene, cyanopyrazine, alcohol, activated carbon.

      Procedure: Pyrazinamide is dehydrated to form the corresponding nitrile, which then reacts with Grignard reagent (methyl bromide and magnesium) to form the intermediate.

  • Electrochemical Synthesis

      Starting Materials: Pyrazine, pyruvic acid, ammonium persulfate, methylene chloride.

      Procedure: Ammonium persulfate is electrolyzed on a lead electrode to generate sulfate radicals, which react with pyruvic acid to form acetyl groups.

Industrial Production Methods

The industrial production of acetylpyrazine typically involves the Grignard reaction method due to its simplicity and high yield. The process is optimized for large-scale production by controlling moisture levels and using anhydrous solvents to ensure high purity and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetylpyrazine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert acetylpyrazine to its corresponding alcohols or amines.

    Substitution: Acetylpyrazine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

    Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.

    Reduction: Reduced products like pyrazine alcohols and amines.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Acetylpyrazine-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the flavor and fragrance industry to study the stability and behavior of flavor compounds.

Mechanism of Action

The mechanism of action of acetylpyrazine-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic fate of the compound. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylpyrazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

125.14 g/mol

IUPAC Name

2,2,2-trideuterio-1-pyrazin-2-ylethanone

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3

InChI Key

DBZAKQWXICEWNW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=NC=CN=C1

Canonical SMILES

CC(=O)C1=NC=CN=C1

Origin of Product

United States

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